molecular formula C7H14N2O B1290418 3-Amino-1-isopropylpyrrolidin-2-one CAS No. 1249299-18-0

3-Amino-1-isopropylpyrrolidin-2-one

Cat. No.: B1290418
CAS No.: 1249299-18-0
M. Wt: 142.2 g/mol
InChI Key: USJARTFHYOVZDH-UHFFFAOYSA-N
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Description

3-Amino-1-isopropylpyrrolidin-2-one is a heterocyclic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. These compounds are known for their potent biological activities and diverse functional properties, making them valuable in various fields of research and industry.

Scientific Research Applications

3-Amino-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a versatile synthon in organic synthesis due to its rich reactivity.

    Biology: It is employed in the study of biological processes and as a building block for bioactive molecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the production of drugs, dyes, pigments, and other fine chemicals.

Future Directions

The future directions for the research and development of compounds like 3-Amino-1-isopropylpyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidinones .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of simple and inactivated cyclic amines as substrates. The process is promoted by air-stable and low-cost copper salts, with non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-isopropylpyrrolidin-2-one include other pyrrolidinones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-amino-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJARTFHYOVZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635095
Record name 3-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249299-18-0
Record name 3-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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